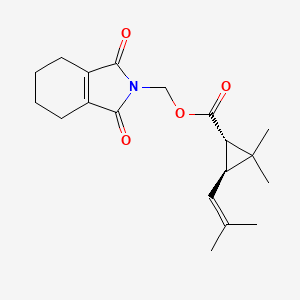

(-)-trans-Tetramethrin

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

1166-48-9 |

|---|---|

分子式 |

C19H25NO4 |

分子量 |

331.4 g/mol |

IUPAC名 |

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3/t14-,15+/m0/s1 |

InChIキー |

CXBMCYHAMVGWJQ-LSDHHAIUSA-N |

異性体SMILES |

CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C |

正規SMILES |

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C |

製品の起源 |

United States |

Advanced Chemical Synthesis and Derivatization Methodologies

Stereoselective Synthesis Pathways for (-)-trans-Tetramethrin

Achieving a high concentration of the desired (-)-trans stereoisomer is a primary goal in the synthesis of tetramethrin (B1681291). This is accomplished through a combination of stereoselective reactions and efficient separation techniques. The synthesis primarily involves the esterification of chrysanthemic acid with N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide. inchem.orgnih.gov The stereochemistry of the final product is determined by the stereoisomer of the chrysanthemic acid precursor used.

Enantioselective catalysis is pivotal for producing the specific stereoisomers required for this compound. A key strategy is the use of enzymes, particularly lipases, to perform kinetic resolutions of racemic precursors. Lipases exhibit high stereospecificity and can selectively catalyze the esterification of one enantiomer over another.

In the context of pyrethroid synthesis, lipase-catalyzed reactions can be applied in two main ways:

Kinetic Resolution of Racemic Alcohols: A racemic alcohol can be reacted with an activated form of (1R)-trans-chrysanthemic acid in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer of the alcohol, allowing for the separation of the desired diastereomeric ester from the unreacted alcohol enantiomer.

Kinetic Resolution of Racemic Chrysanthemic Acid: More commonly, a racemic mixture of chrysanthemic acid is esterified with the target alcohol. A lipase selectively catalyzes the reaction of the desired (1R)-trans-chrysanthemic acid enantiomer, leading to an enantiomerically enriched product. nih.govacs.org

For instance, the GDSL lipase from Tanacetum cinerariifolium (TcGLIP) has been identified as the enzyme responsible for the final esterification step in natural pyrethrin biosynthesis. nih.govacs.org This enzyme shows high specificity for (1R,3R)-chrysanthemoyl CoA and various rethrolone alcohols. nih.govacs.org Synthetic chemistry can leverage similar biocatalysts to achieve high enantiomeric excess in the production of pyrethroid esters like tetramethrin. Dynamic kinetic resolution (DKR) is an advanced technique that combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired stereoisomer. organic-chemistry.org This is often achieved using a combination of a lipase and a metal catalyst, such as a ruthenium complex. organic-chemistry.org

Table 1: Catalytic Approaches for Stereoselective Esterification

| Catalyst Type | Method | Principle of Selectivity | Potential Advantage |

| Lipase (e.g., from Pseudomonas sp., Candida sp.) | Kinetic Resolution (KR) | The enzyme's active site preferentially binds to one enantiomer of the acid or alcohol, leading to its selective esterification. | High enantioselectivity under mild reaction conditions. |

| Lipase + Metal Catalyst (e.g., Ruthenium complex) | Dynamic Kinetic Resolution (DKR) | The lipase selectively esterifies the desired enantiomer, while the metal catalyst continuously racemizes the unreacted, undesired enantiomer. | Overcomes the 50% theoretical yield limit of standard kinetic resolution. |

| Chiral Phosphoric Acids | Asymmetric Catalysis | The chiral catalyst creates a chiral environment that directs the esterification reaction to favor the formation of one stereoisomer. | Provides a non-enzymatic route to stereoselective synthesis. |

Tetramethrin is a mixture of four stereoisomers, arising from the chirality of the chrysanthemic acid moiety: [1R,trans], [1R,cis], [1S,trans], and [1S,cis]. inchem.org The commercial product typically has a cis:trans isomer ratio of about 1:4. inchem.org The trans-isomers are generally more insecticidally active and photostable.

Control of Formation:

Diastereoselective Synthesis: The synthesis of the chrysanthemic acid precursor can be designed to favor the formation of the trans isomer. Several stereoselective syntheses for trans-chrysanthemic acid have been developed, often involving cyclopropanation reactions where the approach of the reagents is sterically hindered to favor the thermodynamically more stable trans product. rsc.orgrsc.org

Separation Techniques:

Fractional Distillation/Crystallization: Diastereomers (cis vs. trans) have different physical properties and can sometimes be separated by conventional methods like fractional distillation of their methyl esters or selective crystallization of their salts. unamur.be

Chiral High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating stereoisomers. Enantiomers are separated using a chiral stationary phase (CSP). For pyrethroids, polysaccharide-based CSPs are commonly used. A patent for the related pyrethroid permethrin (B1679614) describes using chiral HPLC to confirm the isomeric ratio of the final product, demonstrating the utility of this method for quality control. google.com

Table 2: Chiral HPLC Separation of Pyrethroid Isomers

| Stationary Phase Type | Example Column | Mobile Phase Example | Application |

| Polysaccharide-based (Amylose/Cellulose derivatives) | Chiralpak® IG | Acetonitrile/Water | Separation of tetramethrin and α-cypermethrin stereoisomers in food products. |

| Polysaccharide-based | Sumichiral™ OA-2000 | Hexane (B92381)/Ethanol | Quality control and separation of d-phenothrin (B1212162) isomers. |

| Protein-based | N/A | Aqueous buffers | Less common for pyrethroids due to solvent incompatibility. |

Precursor Chemistry and Reaction Mechanisms in Tetramethrin Synthesis

The synthesis of tetramethrin is a convergent process, meaning the two main components—the acid and the alcohol—are synthesized separately and then combined in a final step.

Precursors:

Chrysanthemic Acid: The acid moiety is a monoterpenoid. Its biosynthesis starts from two molecules of dimethylallyl diphosphate (B83284) (DMAPP). nih.gov Chemical syntheses often build the cyclopropane (B1198618) ring through various methods, including carbene additions to olefins.

N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide (Alcohol Moiety): This component provides the core structure that is characteristic of tetramethrin. Its synthesis was developed from work on Gabriel synthesis intermediates. It is prepared from N-hydroxymethyl phthalimide (B116566). nih.gov

Reaction Mechanism (Esterification): The most common industrial method for forming the ester bond is the acid chloride route.

Activation of Chrysanthemic Acid: The carboxylic acid group of the desired (1R)-trans-chrysanthemic acid is activated to make it more reactive. This is typically done by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive (1R)-trans-chrysanthemoyl chloride. asianpubs.org

Nucleophilic Acyl Substitution: The chrysanthemoyl chloride is then reacted with N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide. The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Ester Formation: This attack results in the displacement of the chloride ion and the formation of the ester linkage. A weak base, such as pyridine, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. asianpubs.org

Synthesis of Novel Tetramethrin Analogs and Derivatives

The development of new insecticides often involves modifying the structure of existing successful compounds like tetramethrin to improve properties such as photostability, insecticidal spectrum, or mammalian safety. nih.gov Structural modifications can be made to either the acid or the alcohol moiety.

Modification of the Acid Moiety: The isobutenyl side chain of chrysanthemic acid is a common target for modification. For example, replacing the dimethyl groups with dihalo-vinyl groups (e.g., dichloro or dibromo) led to the development of second-generation pyrethroids like permethrin, cypermethrin (B145020), and deltamethrin (B41696), which exhibit greatly enhanced photostability. nih.govnih.gov

Modification of the Alcohol Moiety: The N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide portion can also be altered. For example, Itaya at Sumitomo Chemical redesigned the alcohol moiety of a related pyrethroid in a manner analogous to tetramethrin's structure, which led to the invention of imiprothrin, a compound with exceptionally high knockdown activity against cockroaches. nih.gov Further research has explored replacing the alcohol component with structures like 4-methoxy-2,3,5,6-tetrafluorobenzyl alcohol, which in some cases has led to analogs with insecticidal activity exceeding that of tetramethrin. fluorine1.rufluorine1.ru

These synthetic efforts demonstrate a modular approach to pyrethroid design, where different acid and alcohol precursors are combined to generate libraries of novel compounds for biological screening.

Optimization Strategies for Yield and Purity in Production

In the large-scale industrial synthesis of this compound, maximizing product yield and ensuring high purity are critical for economic viability and regulatory compliance. This involves optimizing multiple stages of the manufacturing process.

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, reaction time, and reactant concentrations is essential for maximizing the conversion of starting materials to the final product while minimizing the formation of byproducts. azom.com

Catalyst Efficiency: Selecting a highly active and selective catalyst for the esterification step can significantly increase the reaction rate and reduce the required temperature, saving energy and preventing thermal degradation of the product. For enzymatic resolutions, immobilizing the enzyme can facilitate its recovery and reuse, lowering costs.

Purification and Isolation: The purification process is crucial for achieving high purity. A patented method for purifying the related pyrethroid permethrin involves recrystallization from a methanol-water solvent mixture, which yields a product with over 99.5% purity. google.com Similar solvent screening and crystallization protocols are applied to tetramethrin. Advanced equipment, such as an Agitated Nutsche Filter Dryer (ANFD), can improve the efficiency of solid-liquid separation, product washing, and drying all within a single closed system, minimizing product loss and contamination risk. azom.com

Waste Stream Management: An efficient process includes strategies for recycling unreacted starting materials or converting undesired stereoisomers back into a racemic mixture for reuse in a dynamic kinetic resolution process. unamur.be

Table 3: Factors for Optimization in this compound Production

| Process Parameter | Optimization Goal | Impact on Yield | Impact on Purity |

| Reaction Temperature | Find the lowest effective temperature. | Prevents thermal degradation of product and reactants. | Reduces formation of thermal byproducts. |

| Solvent Choice | Select a solvent that maximizes reactant solubility and product stability. | Improves reaction kinetics and minimizes side reactions. | Facilitates easier crystallization and removal of impurities. |

| Reactant Stoichiometry | Use a slight excess of the less expensive reactant. | Drives the reaction to completion, maximizing conversion of the limiting reagent. | May require an extra step to remove the excess reactant. |

| Purification Method | Develop a robust recrystallization or chromatographic process. | Minimizes product loss during isolation. | Effectively removes byproducts, unreacted starting materials, and undesired isomers. |

| Drying Conditions | Use vacuum drying at a controlled temperature. | Prevents loss of volatile product. | Ensures removal of residual solvents without causing product degradation. |

Molecular Mechanisms of Action and Target Interactions

Modulation of Voltage-Gated Sodium Channels in Target Organisms

(-)-trans-Tetramethrin exerts its insecticidal effect by altering the function of voltage-gated sodium channels in the neuronal membranes of insects. researchgate.net This interaction disrupts the normal flow of sodium ions, which is essential for electrical signaling within the nervous system. nih.govnih.gov

The presence of tetramethrin (B1681291) modifies the gating kinetics of sodium channels, causing them to remain open for an extended period. nih.govnih.gov This action slows both the activation and inactivation phases of the channel. Studies on crayfish giant axons have shown that tetramethrin-modified channels exhibit remarkably slow kinetics, with activation taking 100 milliseconds to 2 seconds and inactivation occurring over 1 to 5 seconds. nih.govresearchgate.net This contrasts sharply with the normal rapid kinetics of these channels, which operate on a millisecond timescale. nih.gov

This prolonged opening leads to a persistent influx of sodium ions during a nerve impulse and a large, slow-decaying sodium "tail current" after the membrane repolarizes. nih.govresearchgate.net The result is a marked prolongation of the sodium current, which disrupts the normal pattern of nerve signal transmission. nih.govresearchgate.net

Table 1: Impact of Tetramethrin on Sodium Channel Kinetics

This table summarizes the kinetic alterations observed in voltage-gated sodium channels when exposed to Tetramethrin, based on voltage-clamp studies.

| Kinetic Parameter | Effect of Tetramethrin | Observed Time Course | Reference |

|---|---|---|---|

| Activation | Slowed | 100 msec - 2 sec | nih.govresearchgate.net |

| Inactivation | Slowed / Delayed | 1 - 5 sec | nih.govresearchgate.net |

| Deactivation (Tail Current Decay) | Prolonged | 20 - 600 msec | nih.govresearchgate.net |

| Channel Open State | Prolonged | - | nih.gov |

The interaction of tetramethrin with sodium channels is highly dependent on the molecule's three-dimensional structure, a property known as stereospecificity. nih.gov Tetramethrin has four isomers, but not all are biologically active. Research has demonstrated that the 1R-trans and 1R-cis isomers are effective in prolonging the sodium current, while the 1S-trans and 1S-cis isomers (which would include the (-)-trans isomer) are inactive. nih.gov

Interestingly, these inactive isomers are not inert; they can interact with the sodium channel. Studies have shown that the inactive 1S-trans-tetramethrin can antagonize the action of the active 1R-trans and 1R-cis isomers in a non-competitive manner. nih.gov Furthermore, the inactive 1S-cis isomer competes directly with the active 1R-cis isomer for the same binding site. nih.gov These findings suggest the existence of multiple, stereospecific binding sites for pyrethroids on the sodium channel protein. nih.gov

Neurophysiological Effects at the Axonal Membrane Level

The kinetic modifications of sodium channels by tetramethrin have profound effects at the cellular level. The prolonged influx of sodium ions leads to a depolarizing after-potential following an action potential. nih.gov If this after-potential is large enough to reach the neuron's threshold, it can trigger repetitive, uncontrolled firing in response to a single stimulus. nih.govnih.gov

This hyperexcitability is a hallmark of pyrethroid poisoning. youtube.com Initially, the neuron exhibits uncontrolled firing and excessive neurotransmitter release. youtube.com This is followed by a state of hyperpolarization and eventual loss of electrical activity, leading to nerve conduction block, paralysis, and ultimately the death of the insect. nih.govyoutube.com

Comparative Analysis of Type I Pyrethroid Mechanisms

Pyrethroids are broadly classified into two categories, Type I and Type II, based on their chemical structure and the distinct poisoning symptoms they produce. nih.govnih.gov Tetramethrin is a Type I pyrethroid, characterized by the absence of an α-cyano group in its molecular structure. nih.govresearchgate.net

The primary mechanism for both types involves the modification of voltage-gated sodium channels. However, the duration and nature of this modification differ. Type I pyrethroids, like tetramethrin, typically cause a moderately prolonged opening of the sodium channel, leading to the characteristic repetitive nerve discharges and a "T-syndrome" in mammals, marked by tremors and hyperexcitability. uu.nl

In contrast, Type II pyrethroids, which possess an α-cyano group, induce a much more persistent prolongation of the sodium current. researchgate.net This leads to a longer-lasting depolarization of the nerve membrane, which can block the generation of further action potentials. The corresponding poisoning syndrome in mammals is the "CS-syndrome," characterized by choreoathetosis (writhing movements) and salivation. uu.nl While both types target the same channel, the subtle differences in their interaction lead to distinct neurophysiological outcomes.

Table 2: Comparison of Type I and Type II Pyrethroid Mechanisms

This table provides a comparative analysis of the key mechanistic and symptomatic differences between Type I (e.g., this compound) and Type II pyrethroids.

| Feature | Type I Pyrethroids | Type II Pyrethroids | Reference |

|---|---|---|---|

| Chemical Structure | Lacks α-cyano group | Contains α-cyano group | nih.govnih.gov |

| Effect on Sodium Channel | Moderately prolongs open state | Greatly prolongs open state | researchgate.net |

| Primary Neurophysiological Effect | Repetitive nerve firing | Persistent membrane depolarization and conduction block | uu.nl |

| Mammalian Poisoning Syndrome | T-Syndrome (Tremors) | CS-Syndrome (Choreoathetosis, Salivation) | uu.nl |

Structure Activity Relationships Sar and Molecular Modeling

Influence of Stereochemistry on Biological Efficacy and Selectivity

The spatial configuration of the substituents around the cyclopropane (B1198618) ring and an adjacent asymmetric carbon atom gives rise to different stereoisomers, each exhibiting distinct biological activity. herts.ac.uk The commercial production of pyrethroids with varying isomeric ratios is a key reason for the wide variation in their reported toxicities. nih.gov

The insecticidal action of pyrethroids like tetramethrin (B1681291) stems from their ability to bind to voltage-gated sodium channels in the nervous systems of insects, causing paralysis and death. michberk.com This interaction is highly stereospecific. For pyrethroids derived from chrysanthemic acid, the absolute configuration at the C-1 position of the cyclopropane ring is a major determinant of toxicity. The 1R enantiomers are considerably more toxic to insects than their 1S counterparts. nih.gov

Research demonstrates that the [1R,trans] and [1R,cis] isomers are the most biologically active forms of tetramethrin. who.intinchem.org Specifically, the trans-(+)-1R,3R-tetramethrin isomer has been shown to have the strongest inhibitory effect on PC12 cells, which are used in neurotoxicity studies. nih.govresearchgate.net Studies on zebrafish at different developmental stages have also highlighted these enantioselective differences, with (+)-Tet and (-)-Tet showing varied toxic effects and bioconcentration levels. nih.gov These differences arise from the differential binding of the enantiomers to their target receptors, where the three-dimensional structure of the 1R isomers provides a better fit, leading to a more potent neurotoxic effect.

In addition to the enantiomeric configuration at the C-1 position, the geometric arrangement of the substituents on the cyclopropane ring—designated as cis or trans—also significantly influences insecticidal potency. For tetramethrin, the trans-isomers are generally more insecticidally active than the corresponding cis-isomers. herts.ac.uk The combination of these two factors results in a clear hierarchy of activity among the four stereoisomers. The [1R, trans] isomer is recognized as the most potent, followed by the [1R, cis] isomer. who.intinchem.org Consequently, commercial formulations are often enriched with the more active [1R] isomers to enhance their efficacy.

| Isomer | Configuration | Relative Insecticidal Activity |

|---|---|---|

| [1R, trans] | (+)-trans | Highest |

| [1R, cis] | (+)-cis | High |

| [1S, trans] | (-)-trans | Low / Weak |

| [1S, cis] | (-)-cis | Low / Weak |

This table summarizes the general hierarchy of insecticidal activity among the four stereoisomers of tetramethrin based on published research. The [1R] isomers consistently show higher potency than the [1S] isomers, with the [1R, trans] configuration being the most effective. who.int

Pharmacophore Mapping and Computational Approaches to SAR

Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. For pyrethroids, including (-)-trans-Tetramethrin, the key pharmacophoric features are well-established and are crucial for their interaction with the sodium channel target.

The essential components include:

The Acid Moiety: The substituted cyclopropane carboxylic acid portion is a critical structural feature.

The Ester Linkage: The central ester bond connects the acid and alcohol moieties and its orientation is vital.

Computational studies have identified a putative pharmacophore for pyrethroid insecticidal activity, which is characterized by an extended conformation around the central ester linkage. researchgate.net This specific spatial arrangement allows the molecule to fit optimally into the binding site on the sodium channel. Computational approaches, such as 3D-QSAR and molecular docking, use these pharmacophore models to predict the activity of novel compounds and to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, docking studies with other pyrethroids like permethrin (B1679614) have revealed specific interactions with amino acid residues in the binding pockets of target receptors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For pyrethroids, QSAR models have been developed to correlate various physicochemical properties with insecticidal potency. These models are instrumental in predicting the activity of newly designed molecules before they are synthesized, thereby streamlining the discovery process.

Key molecular descriptors often used in pyrethroid QSAR studies include:

Hydrophobicity (LogP): This parameter is crucial as the compound must pass through the insect's cuticle and nerve sheath. A general hydrophobicity requirement has been identified for pyrethroids. nih.gov

Steric Parameters (e.g., Molar Refractivity): The size and shape of the molecule are critical for a proper fit into the receptor's binding site. Strict steric conditions are a known requirement for pyrethroid activity. nih.gov

Electronic Properties (e.g., Hammett constants): The electronic distribution within the molecule can influence binding affinity and reactivity.

While specific QSAR models exclusively for this compound are not widely published, the general principles derived from studies on the broader pyrethroid class are applicable. These studies confirm that a combination of hydrophobicity, steric bulk, and electronic character governs the insecticidal efficacy. nih.gov

| Parameter Type | Example Descriptor | Relevance to Insecticidal Activity |

|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences transport to the target site and interaction with the hydrophobic binding pocket. |

| Steric | Molar Refractivity, van der Waals volume | Defines the size and shape constraints for optimal binding to the sodium channel. |

| Electronic | Dipole Moment, Hammett Constants | Affects electrostatic interactions and the stability of the ligand-receptor complex. |

Design Principles for Novel Insecticidal Scaffolds

The extensive SAR knowledge of tetramethrin and other pyrethroids provides clear principles for the design of novel insecticides. The primary goal is to develop new chemical scaffolds that retain the essential pharmacophoric features while improving key properties such as potency, photostability, metabolic resistance, or spectrum of activity.

Key design strategies include:

Modification of the Alcohol Moiety: This has been a particularly successful strategy. For example, the development of the novel pyrethroid Momfluorothrin involved modifying the alcohol part of the structure to achieve significantly higher knockdown activity against various insect pests compared to tetramethrin. sumitomo-chem.co.jp

Modification of the Acid Moiety: Altering the substituents on the cyclopropane ring can fine-tune the molecule's steric and electronic properties to enhance its fit with the target site. This led to the development of photostable pyrethroids like permethrin and deltamethrin (B41696). jst.go.jp

Isomeric Optimization: Synthesizing and using only the most active stereoisomers (e.g., the 1R isomers) can create more effective and potentially environmentally safer products by reducing the load of less active or inactive isomers.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to compounds with improved characteristics. For instance, exploring alternatives to the ester linkage could yield compounds with greater resistance to metabolic degradation by esterase enzymes.

By applying these principles, researchers can move beyond the traditional pyrethroid scaffold to discover new generations of insecticides with enhanced performance and more desirable environmental profiles. cas.org

Environmental Fate, Degradation, and Non Target Ecotoxicology

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation is a primary route for the dissipation of (-)-trans-tetramethrin in the environment. The key pathways are photolysis (degradation by sunlight) and hydrolysis (reaction with water). regulations.gov These processes significantly reduce the persistence of the compound, particularly in aquatic systems. cdc.govregulations.gov

This compound is unstable in the presence of light and air. who.int When exposed to sunlight as a thin film, it undergoes rapid degradation. inchem.org The photodegradation half-life on glass films exposed to a sunlamp has been reported to be approximately one hour, with nearly complete decomposition after 15 hours of illumination. cdc.gov The primary photochemical reactions involve isomerization, epoxidation, and hydroxylation, as well as the cleavage of the ester bond. affrc.go.jp Major photoproducts identified after a 2-hour exposure to sunlight, which resulted in 30% conversion, were the (1RS)-epoxides. inchem.org

The hydrolytic degradation of this compound is highly dependent on the pH of the aqueous solution. regulations.gov It is more susceptible to hydrolysis under neutral and alkaline conditions compared to acidic conditions. regulations.gov In sterile buffered aqueous solutions at 25°C, the hydrolysis half-life is approximately 16 to 20 days at pH 5, but decreases significantly to about 1 day at pH 7, and further to less than 21 minutes at pH 9. regulations.gov

The primary pathway of hydrolysis involves the cleavage of the ester linkage. affrc.go.jpresearchgate.net At pH 5 and 7, the main degradation products are (1RS)-trans-chrysanthemic acid and 3,4,5,6-tetrahydrophthalic acid (THPA). regulations.gov Under alkaline conditions (pH 9), hydrolysis initially proceeds via the opening of the cyclic imido moiety to form an unstable tetrahydrophthalamic acid derivative. This is followed by the cleavage of the ester bond, yielding trans-chrysanthemic acid and an unstable N-hydroxymethyl 3,4,5,6-tetrahydrophthalamic acid, which subsequently degrades to 3,4,5,6-tetrahydrophthalic acid via its amide derivative, releasing formaldehyde. affrc.go.jp

Table 1: Hydrolysis Half-life of this compound at 25°C

| pH | Half-life |

|---|---|

| 5 | 16-20 days |

| 7 | ~1 day |

This table illustrates the strong influence of pH on the hydrolytic stability of this compound, with rapid degradation occurring in neutral to alkaline waters. Data sourced from a study on tetramethrin (B1681291) hydrolysis in sterile buffered aqueous solutions. regulations.gov

Microbial Metabolism and Biotransformation in Ecosystems

Microbial degradation is a crucial process in the breakdown of this compound in soil and aquatic environments. Various microorganisms can utilize this pyrethroid as a source of carbon, breaking it down into less toxic substances. nih.govfrontiersin.org

Several microbial strains capable of degrading tetramethrin have been isolated and identified. A notable bacterial strain, Gordonia cholesterolivorans A16, isolated from activated sludge, has demonstrated the ability to use tetramethrin as its sole carbon source for growth. nih.govresearchgate.net This strain can completely degrade 25 mg/L of tetramethrin within 9 days. nih.gov Another identified degrader is the fungal strain Neocosmospora sp. AF3, which can remove 10 mg/L of tetramethrin from a mineral salt medium in 9 days. nih.gov The degradation process in these microorganisms is primarily enzymatic, with carboxylesterases playing a key role in the initial hydrolysis of the ester bond, which is a common and important mechanism in pyrethroid degradation. nih.govnih.gov

The microbial metabolic pathway for tetramethrin has been elucidated. nih.gov For the bacterial strain Gordonia cholesterolivorans A16, the degradation begins with the cleavage of the carboxylester bond by a hydrolase, such as a carboxylesterase. nih.gov This initial step produces N-(hydroxymethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and chrysanthemic acid. nih.gov Subsequent steps involve the degradation of the five-carbon ring. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis has identified several intermediate metabolites, including 2-Butyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione, Acrylamide, and N-ethylacetamide, which are formed from the breakdown of the phthalimide (B116566) moiety. nih.gov The chrysanthemic acid portion is transformed into chrysanthemol (B1213662) and then cyclopropyl (B3062369) methanol (B129727). nih.gov Ultimately, these intermediates are further metabolized to non-toxic small molecules. nih.gov This represents the first detailed report of a microbial metabolic pathway for tetramethrin. nih.govresearchgate.net

Table 2: Key Intermediate Metabolites in the Microbial Degradation of Tetramethrin by Gordonia cholesterolivorans A16

| Metabolite | Precursor Moiety |

|---|---|

| N-(hydroxymethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | Tetramethrin |

| Chrysanthemic acid | Tetramethrin |

| 2-Butyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | Phthalimide Moiety |

| Acrylamide | Phthalimide Moiety |

| N-ethylacetamide | Phthalimide Moiety |

| Chrysanthemol | Chrysanthemic Acid Moiety |

This table outlines the sequential breakdown products of tetramethrin by the bacterium G. cholesterolivorans A16, showing the transformation of both the acid and alcohol portions of the parent molecule. nih.gov

Ecotoxicological Impact on Aquatic Organisms

This compound is classified as very highly toxic to aquatic organisms, including fish and invertebrates. regulations.govresearchgate.net Its impact is a significant concern due to the high sensitivity of these non-target species. regulations.gov The toxicity can be influenced by temperature, with pyrethroids generally showing higher toxicity at cooler temperatures. inchem.org

Acute toxicity is typically measured by the 96-hour median lethal concentration (LC50) for fish and the 48-hour LC50 for aquatic invertebrates. For fish species such as bluegill sunfish and rainbow trout, the 96-hour LC50 values are as low as 19 µg/L and 21 µg/L, respectively. who.int The killifish shows a 48-hour LC50 of 200 µg/L. who.int The enantiomer (+)-trans-tetramethrin has been shown to be more toxic to zebrafish embryos and juveniles than this compound. nih.gov For the water flea, Daphnia pulex, the no-observed-effect level (NOEL) for the racemic mixture was reported to be 50 µg/L. who.int Despite its rapid degradation, direct application to water bodies is prohibited on product labels to mitigate the risk to aquatic life. epa.gov

Table 3: Acute Toxicity of this compound to Select Aquatic Organisms

| Species | Test Duration | Endpoint | Concentration (µg/L) |

|---|---|---|---|

| Bluegill sunfish (Lepomis macrochirus) | 96 hours | LC50 | 19 |

| Rainbow trout (Oncorhynchus mykiss) | 96 hours | LC50 | 21 |

| Killifish (Oryzias latipes) | 48 hours | LC50 | 200 |

| Daphnia pulex | 3 hours | LC50 | >50,000 |

| Zebrafish (Danio rerio) (Juvenile) | 96 hours | LC50 ((±)-Tet) | 570 |

This table presents the acute toxicity values for this compound across various aquatic species, highlighting its high toxicity, particularly to fish. who.intnih.gov

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (1RS)-trans-chrysanthemic acid |

| 3,4,5,6-tetrahydrophthalic acid (THPA) |

| N-(hydroxymethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |

| 2-Butyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |

| Acrylamide |

| N-ethylacetamide |

| Chrysanthemic acid |

| Chrysanthemol |

| Cyclopropyl methanol |

| Formaldehyde |

Acute and Chronic Toxicity to Fish and Aquatic Invertebrates (e.g., Daphnia magna, Zebrafish)

Synthetic pyrethroids, including tetramethrin, are known to be highly toxic to fish and aquatic invertebrates due to their high lipophilicity and the relative inability of these organisms to rapidly metabolize them. blackmeditjournal.org The toxicity is often concentration- and time-dependent. itticoinnova.it

Toxicity in Fish: Studies on zebrafish (Danio rerio) have demonstrated the significant acute and chronic toxicity of tetramethrin. Exposure to d-tetramethrin (B74589), a component of the tetramethrin mixture, has been shown to cause severe liver damage in both larvae and adult zebrafish, characterized by the presence of vacuoles and nuclear distortion in liver cells. nih.gov It also leads to metabolic dysfunction, including significant lipid accumulation and decreased glycogen (B147801) levels. nih.gov

Developmental toxicity is a notable concern. Exposure of zebrafish embryos to tetramethrin can inhibit hatching and lead to cardiac malformations like pericardial edema. nih.gov A binary mixture of d-tetramethrin and cyphenothrin (B1669663) was found to be highly toxic to zebrafish embryos, with the most common lethal effect being coagulation of the embryos. itticoinnova.it The 96-hour median lethal concentration (LC50) for the (+)-trans enantiomer in zebrafish embryos was determined to be (0.49 ± 0.53) mg/L, while for the racemate ((±)-Tet) it was (0.57 ± 0.66) mg/L, and for this compound it was >1 mg/L, indicating that embryos are a particularly sensitive life stage. nih.gov Another study found the 96-h LC50 value of tetramethrin in carp (B13450389) (Cyprinus carpio) to be 14.84 µg/L. blackmeditjournal.org

Toxicity in Aquatic Invertebrates: Daphnia magna, a standard model organism for aquatic toxicity testing, is highly sensitive to pyrethroid insecticides. pnas.orgnih.gov While specific LC50 values for this compound are not readily available in the provided research, the no-observed-effect level (NOEL) for tetramethrin in Daphnia has been reported as 50 µ g/litre . who.intinchem.org Dramatic differences in acute toxicity between enantiomers of various pyrethroids have been observed for freshwater invertebrates like Ceriodaphnia dubia and Daphnia magna, suggesting that the toxicity of a racemic mixture can be attributed primarily to one specific enantiomer. pnas.org

Interactive Data Table: Acute Toxicity of Tetramethrin to Aquatic Organisms This table summarizes the median lethal concentration (LC50) values for different forms of tetramethrin in various aquatic species.

| Species | Compound/Isomer | Exposure Time | LC50 Value |

|---|---|---|---|

| Zebrafish (Danio rerio) embryo | (+)-trans-Tetramethrin | 96 hours | (0.49 ± 0.53) mg/L nih.gov |

| Zebrafish (Danio rerio) embryo | (±)-trans-Tetramethrin | 96 hours | (0.57 ± 0.66) mg/L nih.gov |

| Zebrafish (Danio rerio) embryo | This compound | 96 hours | >1 mg/L nih.gov |

| Carp (Cyprinus carpio) | Tetramethrin | 96 hours | 14.84 µg/L blackmeditjournal.org |

| Bluegill (Lepomis macrochirus) | Tetramethrin | 96 hours | 16 µg/L blackmeditjournal.org |

| Daphnia sp. | Tetramethrin | - | NOEL: 50 µg/L who.intinchem.org |

Enantioselective Ecotoxicity and Bioconcentration in Aquatic Biota

Tetramethrin is a chiral compound, meaning it exists as different stereoisomers (enantiomers) that are mirror images of each other. nih.gov Research has shown that these enantiomers can have significantly different toxicities and environmental behaviors, a phenomenon known as enantioselectivity. pnas.orgnih.gov

In zebrafish, the toxicity of trans-tetramethrin is highly enantioselective across different developmental stages (embryos, yolk sac larvae, and juveniles). nih.gov The acute toxicity follows the sequence: (+)-trans-Tetramethrin > (±)-trans-Tetramethrin (the racemic mixture) > this compound. nih.govnih.gov For instance, at the embryo stage, a high concentration of (+)-trans-Tetramethrin resulted in a mortality rate 6.4 times higher than the same concentration of this compound after 96 hours. nih.gov This enantioselective toxicity, where the (+)-trans isomer is significantly more potent, has also been observed in other pyrethroids. nih.gov

Bioconcentration also exhibits enantioselectivity. In a study on zebrafish, the bioconcentration of the racemic mixture was highest, followed by the (+)-trans enantiomer, and then the (-)-trans enantiomer ((±)-Tet > (+)-Tet > (-)-Tet). nih.govnih.gov The highest concentration of tetramethrin measured in zebrafish was 469.59 ng/g. nih.gov This enantioselectivity in both toxicity and bioconcentration is critical for accurate environmental risk assessment, as the effects of a chiral pesticide cannot be predicted by studying the racemic mixture alone. pnas.org

Oxidative Stress Response in Non-Target Aquatic Organisms

Exposure to pyrethroid pesticides can induce oxidative stress in fish, which is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defenses to detoxify them. nih.govepa.govresearchgate.net This can lead to cellular damage, including lipid peroxidation and damage to DNA and proteins. epa.gov

In zebrafish, exposure to d-tetramethrin has been shown to significantly increase levels of oxidative stress. nih.govresearchgate.net This is evidenced by a significant increase in the content of malondialdehyde (MDA), a marker of lipid peroxidation, and reactive oxygen species (ROS). researchgate.net The activity of antioxidant enzymes is also altered; catalase (CAT) activity was observed to increase, while superoxide (B77818) dismutase (SOD) activity decreased in zebrafish exposed to d-tetramethrin. researchgate.net This disruption of the antioxidant system can lead to apoptosis (programmed cell death) and inflammation. nih.govresearchgate.net The induction of oxidative stress is considered a key mechanism behind the hepatotoxicity (liver damage) caused by d-tetramethrin in zebrafish. nih.gov

Interactive Data Table: Oxidative Stress Markers in Zebrafish Exposed to d-Tetramethrin This table shows the observed changes in key oxidative stress indicators in zebrafish following exposure to d-tetramethrin.

| Biomarker | Observed Change | Implication |

|---|---|---|

| Reactive Oxygen Species (ROS) | Significant Increase researchgate.net | Increased cellular-damaging free radicals |

| Malondialdehyde (MDA) | Significant Increase researchgate.net | Increased lipid peroxidation/cell membrane damage |

| Superoxide Dismutase (SOD) Activity | Decreased researchgate.net | Reduced capacity to neutralize superoxide radicals |

| Catalase (CAT) Activity | Increased researchgate.net | Compensatory response to high levels of hydrogen peroxide |

Bioaccumulation and Bioconcentration Potential in Environmental Organisms (excluding human)

Bioaccumulation refers to the buildup of a chemical in an organism from all sources (water, food, sediment), while bioconcentration specifically refers to uptake from the surrounding water. fao.org Pyrethroids are generally hydrophobic, which suggests a high potential for bioconcentration. jst.go.jp However, their actual bioconcentration factors (BCFs) in fish are often much lower than predicted. jst.go.jpresearchgate.net

This discrepancy is largely due to the rapid metabolism of these compounds in fish. jst.go.jpnih.gov A study on bluegill sunfish (Lepomis macrochirus) exposed to trans-tetramethrin found a much lower BCF (180–310) than would be expected from its hydrophobicity (log Kow=4.6). jst.go.jp The rapid and extensive metabolism, primarily through ester cleavage, and a short depuration half-life of 0.54–0.72 days prevent high levels of accumulation. jst.go.jp

Despite this rapid metabolism, pyrethroids can still accumulate in aquatic organisms. nih.gov The BCF can also be influenced by the concentration of the pesticide in the water, with some studies on other pyrethroids showing that lower concentrations are more likely to bioaccumulate in organisms. nih.gov Due to low application rates and rapid degradation in the environment, tetramethrin is considered to have a low tendency for bioaccumulation in organisms. who.int

Impact on Terrestrial Non-Target Invertebrates (e.g., earthworms, insects)

The impact of pesticides on soil-dwelling organisms like earthworms is a key component of environmental risk assessment. Earthworms play a crucial role in maintaining soil health and fertility. nih.gov Pesticides can have significant effects on the growth, reproduction, and gut microbiota of earthworms. nih.govfrontiersin.org

While specific studies on the impact of this compound on earthworms are limited, research on other pyrethroids, such as cypermethrin (B145020), indicates potential adverse effects. Exposure to cypermethrin has been shown to affect the reproduction of earthworms, particularly at the juvenile stage. nih.gov However, one study concluded that since the LC50 value for cypermethrin was many times greater than the maximum recommended agricultural dose, it was unlikely to have adverse effects on natural earthworm populations. pulsus.com It is important to note that even at non-lethal concentrations, pesticides can significantly alter the gut bacterial community of earthworms, which is highly sensitive to soil contamination. frontiersin.org

Pyrethroids are known to be toxic to many non-target insects, including beneficial species like honey bees. who.intinchem.org The use of pyrethroids can lead to decreased populations of sensitive insects like mayflies in aquatic environments, although recovery can occur through migration from untreated areas. lsu.edu

Insecticide Resistance Mechanisms and Management Strategies

Molecular Basis of Metabolic Resistance

Role of Cytochrome P450 Monooxygenases (P450s) in Detoxification

Cytochrome P450 monooxygenases (P450s) are a diverse superfamily of enzymes that play a crucial role in the metabolism of a wide range of foreign compounds, including insecticides. researchgate.net In the context of pyrethroid resistance, elevated levels or increased activity of specific P450s can lead to enhanced detoxification of (-)-trans-Tetramethrin. researchgate.net While direct studies on this compound are limited, research on other pyrethroids has shown that P450s hydroxylate the insecticide molecule, rendering it more water-soluble and easier to excrete. This metabolic process reduces the amount of active insecticide reaching the voltage-gated sodium channels, the primary target of pyrethroids. The overexpression of P450 genes is a common mechanism conferring this type of resistance. nih.gov

Contribution of Carboxylesterases and Glutathione (B108866) S-Transferases (GSTs)

Carboxylesterases (CCEs) are another critical group of enzymes involved in pyrethroid resistance. mdpi.comnih.gov They detoxify these insecticides by hydrolyzing the ester bond, a key structural feature of most pyrethroids. nih.govmsstate.eduresearchgate.net This cleavage results in the formation of inactive metabolites that are readily excreted by the insect. Increased production or activity of specific carboxylesterases has been linked to resistance against various pyrethroids. nih.gov

Glutathione S-Transferases (GSTs) are multifunctional enzymes that contribute to the detoxification of a broad range of xenobiotics. nih.gov While their primary role in pyrethroid resistance is often considered secondary to that of P450s and carboxylesterases, evidence suggests they can be involved. nih.gov Research has demonstrated the formation of a glutathione conjugate of tetramethrin (B1681291), indicating a direct role for GSTs in its metabolism. nih.govacs.org This conjugation reaction increases the water solubility of the insecticide, facilitating its removal from the insect's system. nih.gov

Target-Site Resistance: Voltage-Gated Sodium Channel Mutations (kdr)

The primary target of pyrethroid insecticides, including this compound, is the voltage-gated sodium channel (VGSC) in the insect's nervous system. nih.gov Pyrethroids bind to these channels, forcing them to remain open for an extended period, which leads to paralysis and eventual death of the insect. Target-site resistance occurs due to mutations in the gene encoding the VGSC protein, which reduce the binding affinity of the insecticide to its target. nih.govresearchgate.net

This form of resistance is commonly referred to as knockdown resistance (kdr). nih.gov Several specific point mutations in the VGSC gene have been identified and linked to pyrethroid resistance in numerous insect species. researchgate.netnih.gov While research specifically pinpointing which of these mutations confer resistance to this compound is not extensively documented, the presence of kdr mutations is a strong indicator of reduced susceptibility to the entire class of pyrethroid insecticides. nih.gov

Genetic and Biochemical Analysis of Resistance Phenotypes

Investigating the genetic and biochemical basis of this compound resistance involves a combination of molecular and biochemical techniques. Genetic analyses, such as DNA sequencing, are employed to identify specific mutations in the voltage-gated sodium channel gene associated with kdr-type resistance. tci-thaijo.org Transcriptomic studies, which analyze the expression levels of all genes in a resistant insect population, can reveal the upregulation of genes encoding detoxification enzymes like P450s, carboxylesterases, and GSTs. biorxiv.orgnih.gov

Biochemical assays are used to measure the activity of these detoxification enzymes in resistant versus susceptible insect strains. researchgate.netlinksglobal.org For example, enzyme inhibition studies can help determine the contribution of different enzyme classes to the observed resistance. By comparing the enzymatic activity in the presence and absence of specific inhibitors, researchers can quantify the role of P450s, esterases, and GSTs in the breakdown of this compound. Proteomic analyses can further complement these studies by identifying the specific protein variants or isoforms that are overexpressed in resistant populations. nih.gov

Cross-Resistance Patterns and Their Implications

The development of resistance to this compound often results in cross-resistance to other pyrethroids and, in some cases, to insecticides from different chemical classes with the same target site, such as DDT. nih.govsemanticscholar.org This phenomenon occurs because the underlying resistance mechanism is not specific to a single compound. For instance, a kdr mutation that alters the binding site of this compound on the voltage-gated sodium channel will likely also reduce the binding of other pyrethroids. researchgate.netresearchgate.net Similarly, overexpressed detoxification enzymes can often metabolize a range of structurally similar compounds. nih.gov

Understanding these cross-resistance patterns is crucial for effective pest management. The presence of resistance to this compound in a pest population may render other pyrethroid-based control measures ineffective. This necessitates the use of insecticides with different modes of action to control resistant populations.

Table 1: Examples of Cross-Resistance Associated with Pyrethroid Resistance

| Insecticide Class | Example Insecticides | Implication for this compound Resistance |

| Other Pyrethroids | Deltamethrin (B41696), Cypermethrin (B145020), Permethrin (B1679614) | High likelihood of cross-resistance due to shared target site and metabolic pathways. researchgate.netresearchgate.net |

| Organochlorines | DDT | Cross-resistance is common due to the shared target site (voltage-gated sodium channel). nih.gov |

Research into Resistance Management Approaches

To combat the spread of resistance to this compound and other insecticides, various management strategies are being researched and implemented. These strategies aim to reduce the selection pressure for resistance and maintain the efficacy of existing control tools.

One key approach is the rotation of insecticides with different modes of action. pesticidestewardship.org This involves alternating the use of pyrethroids like this compound with other classes of insecticides, such as organophosphates, carbamates, or neonicotinoids. This strategy prevents the continuous selection for a single resistance mechanism. pesticidestewardship.org

Integrated Pest Management (IPM) programs play a vital role in resistance management. ucanr.edu IPM emphasizes a holistic approach that includes biological control, cultural practices, and the judicious use of insecticides only when necessary, based on pest monitoring and economic thresholds. ucanr.edu By minimizing insecticide applications, IPM reduces the selection pressure for resistance. ucanr.edu

Furthermore, research is ongoing to develop new insecticide molecules with novel modes of action and to identify synergists that can inhibit resistance-conferring enzymes, thereby restoring the efficacy of existing insecticides like this compound. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatographic methods coupled with mass spectrometry are the cornerstone for achieving the low detection limits required for environmental and biological monitoring of pyrethroids like tetramethrin (B1681291).

Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of tetramethrin. This technique offers high selectivity and sensitivity, which is crucial for identifying and quantifying the compound in complex samples. The methodology is particularly effective for analyzing pyrethroids in environmental samples such as water and sediment, as well as in biological tissues. usgs.govresearchgate.net

In typical GC-MS/MS applications for pyrethroid analysis, sample preparation involves extraction with an organic solvent, followed by cleanup procedures like gel permeation chromatography (GPC) or solid-phase extraction (SPE). usda.gov The final determination is performed by the GC-MS/MS system, which provides confirmation based on the retention time and the specific product ion abundance ratios. usda.gov For instance, a method developed by the U.S. Geological Survey for analyzing pyrethroids in water and sediment achieved method detection limits (MDLs) for tetramethrin in the low nanogram-per-liter (ng/L) range for water and microgram-per-kilogram (µg/kg) range for sediment. usgs.gov GC-MS has also been instrumental in identifying the metabolic products of tetramethrin degradation by microorganisms. nih.gov

Table 1: GC-MS/MS Method Detection Limits for Tetramethrin in Environmental Samples

| Matrix | Detection Method | Method Detection Limit (MDL) |

| Water | GC/MS | 6.0 ng/L |

| Water | GC/MS/MS | 1.0 ng/L |

| Sediment | GC/MS | 2.6 µg/kg dry weight |

| Sediment | GC/MS/MS | 0.5 µg/kg dry weight |

Data sourced from USGS methodologies for pyrethroid analysis. usgs.gov

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) has emerged as a vital technique for the quantification of pyrethroids that may be thermally unstable or lack the volatility for GC analysis. nih.gov This method has been successfully developed and validated for quantifying the parent molecules of tetramethrin in biological fluids. researchgate.net

A notable application involved the quantification of tetramethrin in postmortem specimens, including whole blood, urine, and stomach contents. nih.govresearchgate.net The LC-MS/MS method provided excellent sensitivity, with low limits of detection (LOD) and quantification (LOQ). nih.gov This level of sensitivity is critical in forensic toxicology where sample concentrations can be extremely low. nih.govresearchgate.net The use of a triple quadrupole mass spectrometer operating in dynamic multiple reaction monitoring (dMRM) mode allows for highly specific detection, where a precursor ion is selected, fragmented, and then specific product ions are monitored. ca.gov

Table 2: LC-MS/MS Detection and Quantification Limits for Tetramethrin in Biological Fluids

| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Tetramethrin | Blood & Urine | 0.06 ng/mL | 0.2 ng/mL |

Validated data from a forensic toxicology study. nih.gov

Chiral Separation Techniques for Enantiomeric Analysis

Since the biological activity of tetramethrin isomers varies, with the 1R-enantiomers being more active, methods that can separate and quantify individual stereoisomers are crucial. nih.gov

A novel approach for the enantiomeric separation of tetramethrin involves cyclodextrin-micellar electrokinetic chromatography (CD-MEKC). researchgate.net This capillary electrophoresis technique has successfully separated the four stereoisomers of tetramethrin for the first time. researchgate.net The method utilizes a dual system of chiral selectors, typically sodium deoxycholate (a bile salt that forms micelles) and a modified cyclodextrin (B1172386) like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in a buffer solution. nih.govresearchgate.net This combination allows for the baseline separation of all four stereoisomers in a short analysis time, generally under 15 minutes. nih.govresearchgate.net The resolution values achieved for the trans- and cis-isomers demonstrate the efficacy of this technique for chiral analysis of tetramethrin. researchgate.net

High-performance liquid chromatography using chiral stationary phases (CSPs) is a well-established and robust method for the enantioseparation of chiral compounds, including (-)-trans-Tetramethrin. researchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are particularly effective. researchgate.netresearchgate.net

A specific method for tetramethrin employs an amylose 3,5-dimethylphenyl-carbamate CSP column (e.g., Chiralpak AD-H). researchgate.net Using a mobile phase consisting of a mixture of n-hexane, ethanol, and 2-propanol, baseline chiral separation for the four isomers of tetramethrin can be achieved within 20 minutes, with resolution values greater than 2.0 for the two pairs of enantiomers. researchgate.net This method has been successfully applied to determine the presence of tetramethrin isomers in soil samples, demonstrating its practical utility in environmental analysis. researchgate.net

Table 3: Example HPLC Conditions for Chiral Separation of Tetramethrin

| Parameter | Condition |

| Column | Amylose 3,5-dimethylphenyl-carbamate CSP (Chiralpak AD-H) |

| Mobile Phase | n-hexane-ethanol-2-propanol (99:0.9:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Analysis Time | < 20 minutes |

Data from a study on the direct chiral resolution of tetramethrin. researchgate.net

Sample Preparation and Extraction Protocols in Environmental Matrices

The effectiveness of any analytical method is highly dependent on the sample preparation and extraction protocol, which aims to isolate the analyte of interest from the complex sample matrix.

Soil and Sediment: For soil samples, extraction is commonly performed using solvents such as acetone, acetonitrile, or mixtures like acetone-hexane. researchgate.netcdc.gov Techniques like ultrasonic baths can be used to enhance extraction efficiency. researchgate.net For more exhaustive extraction from soil and sediment, microwave-assisted extraction (MAE) with a solvent mixture like dichloromethane (B109758) and methanol (B129727) is employed. usgs.gov Post-extraction cleanup often involves passing the extracts through solid-phase extraction (SPE) cartridges containing materials like graphitized carbon and alumina (B75360) to remove co-extracted interferences. usgs.gov

Water: Solid-phase extraction (SPE) is the predominant technique for extracting pyrethroids from water samples. usgs.gov Water is passed through an SPE cartridge (e.g., HLB type), which adsorbs the analytes. The compounds are then eluted from the cartridge with a solvent such as ethyl acetate. usgs.gov Liquid-liquid extraction (LLE) with solvents like hexane (B92381) or methylene (B1212753) chloride is also a viable method. cdc.gov

Biological Samples: The analysis of tetramethrin in biological materials like blood and urine requires efficient extraction from a complex protein and lipid-rich matrix. cdc.gov Solid-phase extraction is frequently used for this purpose. cdc.gov For postmortem tissues, homogenization with dry ice is a common first step, followed by solvent extraction into a solvent like cyclopentane (B165970) and cleanup using gel permeation chromatography (GPC). usda.gov For liquid samples like blood and urine, simple dilution with a buffer may be sufficient before SPE to reduce viscosity and improve flow through the cartridge. tiaft.org

Development of Novel Biosensors and Immunochemical Assays

The detection of specific stereoisomers of pyrethroid insecticides, such as this compound, is of significant interest due to the varying insecticidal activity and environmental impact among isomers. While conventional chromatographic methods offer precision, there is a growing demand for rapid, sensitive, and field-deployable analytical tools. Research has consequently shifted towards the development of novel biosensors and immunochemical assays, which leverage biological recognition elements for enhanced specificity and sensitivity. Although methodologies targeting the broader class of pyrethroids are more common, the principles and findings are directly applicable to the development of assays for specific isomers like this compound.

Biosensors

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to convert a biological recognition event into a measurable signal. mdpi.com For pyrethroid detection, recognition elements can include enzymes, aptamers, or synthetic receptors like molecularly imprinted polymers. mdpi.comnih.gov

Enzyme-Based Biosensors: These sensors often utilize enzymes involved in the metabolism of pyrethroids, such as carboxylesterases or phosphotriesterases. mdpi.com The principle of detection is typically based on the inhibition of enzyme activity by the pyrethroid, leading to a measurable change in the transducer's signal (e.g., electrochemical or optical). The hydrolysis of pyrethroids by carboxylesterase is a primary mechanism of their microbial biodegradation, making this enzyme a candidate for catalytic biosensor development. mdpi.com

Aptamer-Based Biosensors (Aptasensors): Aptamers are single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures to bind with high affinity and specificity to a target molecule. mdpi.com Compared to traditional antibodies, aptamers offer advantages such as high stability, ease of synthesis and modification, and good repeatability. mdpi.com A notable example is the development of a colorimetric aptasensor for the pyrethroid deltamethrin (B41696). mdpi.comnih.gov In this research, a high-affinity DNA aptamer was identified using a modified Capture-SELEX strategy, exhibiting a dissociation constant (Kd) of 82.90 ± 6.272 nM. mdpi.comnih.gov The sensor was constructed using gold nanoparticles (AuNPs), where the aptamer's binding to deltamethrin controls the aggregation state of the AuNPs, resulting in a distinct color change from red to blue that can be quantified. mdpi.comnih.gov This approach achieved a detection limit of 54.57 ng·mL−1 and demonstrated high specificity against other pesticides. nih.gov

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites that are complementary to the template molecule in shape, size, and functional group orientation. mdpi.com They function as artificial receptors and offer high durability and low cost. mdpi.com Research has demonstrated the successful preparation of MIPs for the selective separation and extraction of pyrethroids like deltamethrin and permethrin (B1679614) from complex samples. nih.govnih.gov For instance, a deltamethrin-imprinted polymer using a β-cyclodextrin derivative as the functional monomer showed high specific binding capacity and was successfully applied to the solid-phase extraction of deltamethrin from water samples with recoveries between 83.2% and 93.4%. nih.gov

Interactive Table: Performance of Novel Biosensors for Representative Pyrethroids

| Pyrethroid | Sensor Type | Recognition Element | Limit of Detection (LOD) | Research Focus |

| Deltamethrin | Colorimetric Aptasensor | DNA Aptamer (Del-1) | 54.57 ng·mL⁻¹ | Rapid detection in fruit samples nih.gov |

| Permethrin | Molecular Imprinting | MIP Stationary Phase | Low ppb range | Analysis in composite diet samples nih.gov |

| Deltamethrin | Solid-Phase Extraction | Molecularly Imprinted Polymer | Not specified | Selective separation from water nih.gov |

Immunochemical Assays

Immunochemical assays, particularly the enzyme-linked immunosorbent assay (ELISA), are powerful tools for pesticide analysis due to their high throughput, sensitivity, and cost-effectiveness. tandfonline.com These assays are based on the specific recognition between an antibody and an antigen.

Hapten Synthesis and Antibody Production: Pyrethroids are small molecules (haptens) that are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response for antibody production. mdpi.com The design of the hapten is a critical step that dictates the specificity and sensitivity of the resulting immunoassay. For example, in the development of an ELISA for cypermethrin (B145020), haptens based on both trans- and cis-isomers were synthesized and conjugated with thyroglobulin to generate antibodies. nih.govacs.org

Assay Development and Performance: Competitive ELISAs are the most common format for small molecule detection. In this format, the target analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. A higher concentration of the target results in a lower signal. Researchers have successfully developed ELISAs for numerous pyrethroids. An assay for permethrin, using an antibody generated from a trans-isomer hapten, achieved a 50% inhibition concentration (I₅₀) value of 2.50 µg/L with low cross-reactivity to other pyrethroids. nih.govacs.org Similarly, a sensitive ELISA for cypermethrin reported an I₅₀ of 13.5 ± 4.3 µg/L and a lower detection limit of 1.3 ± 0.5 µg/L. nih.govacs.org The development of monoclonal antibodies has also led to assays with broad specificity for multiple pyrethroids or high specificity for a single compound. tandfonline.com

The primary challenge in developing assays for this compound lies in producing recognition elements (antibodies or aptamers) that can distinguish it from its other stereoisomers. The stereoselectivity of antibodies has been noted in several pyrethroid immunoassays, indicating that isomer-specific detection is feasible with careful hapten design and antibody screening. acs.org

Interactive Table: Characteristics of Immunoassays for Representative Pyrethroids

Emerging Research Directions and Challenges

Development of Next-Generation Pyrethroids with Improved Environmental Profiles

The development of synthetic pyrethroids has historically been driven by the need for enhanced efficacy, cost-effectiveness, and reduced environmental impact. mdpi.com First-generation synthetic pyrethroids, including tetramethrin (B1681291), were developed to be more stable than natural pyrethrins (B594832), which are susceptible to photolysis. nih.gov However, the persistence of some synthetic pyrethroids in the environment has led to concerns.

Strategies to Counteract Evolving Insecticide Resistance

The emergence of insecticide resistance is a significant threat to the continued efficacy of pyrethroids, including (-)-trans-Tetramethrin. mdpi.combiorxiv.org Insects can develop resistance through several mechanisms, including metabolic resistance, target-site insensitivity, and behavioral avoidance. swmosquito.orgpesticidestewardship.orgusda.gov

Strategies to counteract the evolution of insecticide resistance are a critical area of research. These strategies include:

Mode of Action Rotation: Alternating the use of insecticides with different modes of action to prevent the selection of resistant populations. croplife.org.aupesticidestewardship.org

Mixtures and Synergists: Using formulations that combine multiple active ingredients with different modes of action or include synergists that inhibit the metabolic pathways responsible for resistance.

Integrated Pest Management (IPM): Employing a combination of control methods, including biological control, cultural practices, and the judicious use of insecticides, to reduce selection pressure. nih.govmdpi.comnih.gov

Monitoring and Surveillance: Actively monitoring pest populations for the development of resistance to inform management decisions.

| Resistance Management Strategy | Description |

| Mode of Action Rotation | Alternating insecticides with different mechanisms of action to prevent the buildup of resistance to a single chemical class. |

| Insecticide Mixtures | Using products containing multiple active ingredients with different modes of action to make it more difficult for pests to develop resistance. |

| Synergist Application | Incorporating compounds that inhibit the metabolic enzymes in insects that detoxify insecticides. |

| Integrated Pest Management (IPM) | A holistic approach that combines biological, cultural, physical, and chemical control methods to manage pests. |

Advanced Modeling and Predictive Tools for Environmental Fate

Understanding the environmental fate of this compound is crucial for assessing its potential risks. Advanced mathematical models and predictive tools are increasingly being used to simulate the transport, transformation, and persistence of pesticides in the environment. battelle.orgfrontiersin.orgepa.govrsc.orgresearchgate.net

These models incorporate a range of factors, including:

The physicochemical properties of the compound.

Soil characteristics and weather conditions.

Rates of degradation through processes like photolysis and microbial breakdown. battelle.org

The development of more sophisticated models, such as the Pesticide Fate and Exposure Model (PFAM), allows for a more accurate prediction of environmental concentrations in various compartments like soil, water, and air. epa.gov These tools are invaluable for regulatory risk assessment and for developing best management practices to minimize environmental exposure. epa.govepa.gov Future research aims to improve the accuracy of these models by incorporating more complex environmental processes and validating them with field data. frontiersin.orgresearchgate.net

Role of Enantioselective Studies in Environmental Risk Assessment

This compound is a chiral compound, meaning it exists as a pair of non-superimposable mirror images called enantiomers. It is increasingly recognized that the different enantiomers of a chiral pesticide can exhibit different biological activities and environmental behaviors. rsc.orgnih.govresearchgate.net

Recent research on tetramethrin has highlighted the importance of enantioselective studies. For instance, studies have shown that the enantiomers of tetramethrin can have different toxicities to non-target organisms and can degrade at different rates in the environment. acs.orgnih.gov Specifically, one study on zebrafish showed that the (+)-trans-Tetramethrin enantiomer exhibited greater toxicity at different developmental stages compared to the this compound enantiomer. nih.gov

Incorporating enantioselectivity into environmental risk assessments is a critical emerging direction. acs.orgnih.gov This involves developing analytical methods to separate and quantify individual enantiomers in environmental samples and conducting toxicological and fate studies on the individual enantiomers. Such data will allow for a more accurate and refined assessment of the environmental risks associated with chiral pesticides like this compound. acs.orgnih.gov

| Enantiomer-Specific Finding for Tetramethrin | Implication for Risk Assessment |

| Differential toxicity to aquatic organisms. nih.gov | A more toxic enantiomer could pose a greater risk even if the overall concentration of the racemic mixture is low. |

| Enantioselective degradation in soil and water. acs.org | The more persistent enantiomer could accumulate in the environment, leading to long-term exposure. |

| Varied bioaccumulation in organisms. acs.orgnih.gov | One enantiomer may accumulate to higher levels in the food chain, increasing the risk to higher trophic levels. |

Interdisciplinary Approaches in Vector and Pest Management Research

The effective and sustainable use of this compound in vector and pest management requires a collaborative, interdisciplinary approach. This involves integrating knowledge and expertise from various fields, including chemistry, toxicology, ecology, entomology, and public health.

An Integrated Pest Management (IPM) framework is a prime example of an interdisciplinary approach. nih.govmdpi.comnih.gov IPM programs for the control of disease vectors and agricultural pests aim to:

Utilize a combination of control methods to minimize reliance on chemical insecticides. nih.gov

Incorporate biological control agents, such as predators and parasitoids.

Implement cultural control practices that disrupt the pest life cycle.

Use chemical controls, like this compound, judiciously and in a targeted manner.

Future research will focus on strengthening these interdisciplinary collaborations to develop more holistic and sustainable pest management strategies that protect public health and the environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。